molecular formula C14H10FN5O B11327833 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11327833
M. Wt: 283.26 g/mol
InChI Key: CBQHCSZZADZAKB-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular formula of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is C14H10FN5O, and it has a molecular weight of 283.26 g/mol .

Properties

Molecular Formula

C14H10FN5O

Molecular Weight

283.26 g/mol

IUPAC Name

2-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10FN5O/c15-13-4-2-1-3-12(13)14(21)17-10-5-7-11(8-6-10)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

CBQHCSZZADZAKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-(1H-tetrazol-1-yl)aniline under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as a potential DNA gyrase inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for bacterial replication and survival . This interaction disrupts the bacterial cell cycle, leading to cell death.

Comparison with Similar Compounds

2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other similar compounds such as:

The uniqueness of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic compound notable for its structural features, including a fluorine atom and a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a modulator of G protein-coupled receptors (GPCRs).

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is C14H12FN5, characterized by a benzamide backbone with a tetrazole and a fluorophenyl group. The presence of the tetrazole moiety is significant as it mimics carboxylic acids, enhancing interaction with enzyme active sites.

The biological activity of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is primarily attributed to its ability to bind to specific targets within biological systems. It has been shown to interact with GPCRs, particularly GPR35, which is implicated in various physiological processes including inflammation and pain management. The compound's structure allows it to effectively modulate receptor activity, as evidenced by assays measuring dynamic mass redistribution in cell lines expressing GPR35.

Biological Activities

Research indicates that 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exhibits several biological activities:

  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of enzymes such as beta-lactamase, which plays a crucial role in bacterial resistance against antibiotics. This inhibition can enhance the efficacy of beta-lactam antibiotics.
  • Antimicrobial Properties : It shows significant antibacterial and antifungal activities, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Due to its interaction with GPR35, the compound may have applications in managing inflammatory conditions .

Comparative Analysis with Related Compounds

A comparative analysis of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide with structurally similar compounds highlights its unique features:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-[2-(1H-tetrazol-5-yl)phenyl]benzamideTetrazole ring, phenyl groupsPotential GPR35 modulatorLacks fluorine substitution
5-Mercapto-N-[3-(1H-tetrazol-5-yl)phenyl]benzamideContains thiol groupAntimicrobial propertiesDifferent functional group
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamideMercapto substituentEnzyme inhibition potentialFocus on mercapto functionality

This table illustrates the diversity within the tetrazole-benzamide framework while underscoring the unique role of fluorination in enhancing biological activity and specificity.

Case Studies

Recent studies have evaluated the agonistic activities of various derivatives of tetrazole-benzamide compounds against GPR35. For instance, compounds derived from N-[2-(1H-tetrazol-5-yl)phenyl]benzamide exhibited high agonistic potency with EC50 values as low as 0.041 μM, indicating strong receptor activation potential .

In another study focusing on structural modifications, derivatives containing different substituents were synthesized and assessed for their biological activities. The results indicated that modifications significantly influenced both potency and selectivity towards specific biological targets .

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